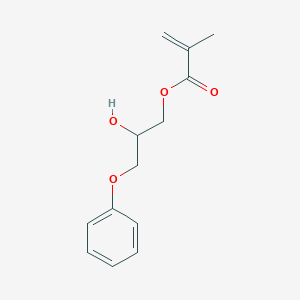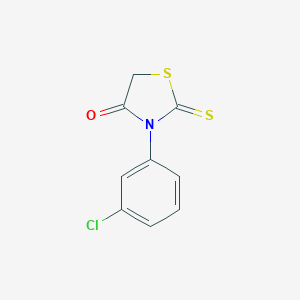
7-Hydroxy-3-methylflavone
Vue d'ensemble
Description
7-Hydroxy-3-methylflavone is a flavonoid compound with the molecular formula C16H12O3. It is characterized by the presence of a hydroxyl group at the 7th position and a methyl group at the 3rd position on the flavone backbone. This compound is known for its diverse biological activities and is a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-methylflavone typically involves the condensation of appropriate precursors. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form chalcone, followed by cyclization using an acid catalyst to yield the flavone structure. The hydroxyl and methyl groups are introduced through selective functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy-3-methylflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group in the flavone structure can be reduced to form a dihydroflavone.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base for substitution reactions.
Major Products:
Oxidation: Formation of 7-oxo-3-methylflavone.
Reduction: Formation of 7-hydroxy-3-methylflavanone.
Substitution: Formation of 7-alkoxy-3-methylflavone or 7-acetoxy-3-methylflavone.
Applications De Recherche Scientifique
7-Hydroxy-3-methylflavone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various flavonoid derivatives.
Biology: It exhibits antioxidant properties and is studied for its potential role in protecting cells from oxidative stress.
Medicine: Research has shown its potential in anti-inflammatory and anticancer activities. It is also being investigated for its neuroprotective effects.
Industry: It is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-3-methylflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparaison Avec Des Composés Similaires
3-Hydroxyflavone: Lacks the methyl group at the 3rd position.
3-Methoxyflavone: Has a methoxy group instead of a hydroxyl group at the 7th position.
Quercetin: Contains multiple hydroxyl groups and exhibits similar antioxidant properties.
Uniqueness: 7-Hydroxy-3-methylflavone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methyl groups enhances its stability and bioactivity compared to other flavonoids.
Propriétés
IUPAC Name |
7-hydroxy-3-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-15(18)13-8-7-12(17)9-14(13)19-16(10)11-5-3-2-4-6-11/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNCCQBNDWHMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171911 | |
| Record name | 7-Hydroxy-3-methylflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18651-15-5 | |
| Record name | 7-Hydroxy-3-methylflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018651155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-3-methylflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 7-hydroxy-3-methylflavone in the synthesis of the compounds described in the research paper?
A1: The research paper [] focuses on synthesizing novel spiro derivatives with potential antibacterial properties. This compound, also known as 8-acetyl-7-hydroxy-3-methylflavone, plays a crucial role as the starting material in this synthesis. The researchers utilize its reactivity to create a spirocyclic ring system by reacting it with cycloalkanones or N-substituted piperidones in the presence of pyrrolidine as a catalyst. This specific reaction, using this compound as a building block, allows for the creation of diverse spiro(pyrano(2,3-f)chromone-8,1'-cycloalkan/8,4'-piperidin)-4,10-diones derivatives. This approach highlights the importance of this compound as a versatile precursor for developing new chemical entities with potential therapeutic applications, particularly in the field of antibacterial drug discovery.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)





![4-{(E)-[(4-bromophenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B92863.png)


